molecular formula C8H7N3O2 B1417863 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1031619-88-1

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No. B1417863
M. Wt: 177.16 g/mol
InChI Key: SHYXTVRNKAUFPL-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a compound with the CAS Number: 1031619-88-1. It has a molecular weight of 177.16 . The IUPAC name for this compound is 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2/c1-5-9-10-7-3-2-6 (8 (12)13)4-11 (5)7/h2-4H,1H3, (H,12,13) and the InChI key is SHYXTVRNKAUFPL-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Novel Derivatives : Research has demonstrated the synthesis of various derivatives from 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid or closely related compounds, highlighting their potential in creating biologically active compounds. Kumar et al. (2008) synthesized 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives starting from a closely related compound, showcasing the chemical versatility of these structures (Kumar & Mashelkar, 2008). Similarly, Brodbeck et al. (2003) described the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, indicating the compound's utility in generating diverse libraries for biological activity optimization (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003).

Biological Activity and Potential Applications

Antibacterial and Antitumor Potential : Xiao et al. (2014) synthesized 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives and investigated their in vitro antibacterial activity, showing significant potential against various bacterial strains (Xiao, Li, Guo, Hu, Chai, & He, 2014). Hafez and El-Gazzar (2009) explored substituted triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives with an incorporated thiazolidinone moiety for their antitumor activity, demonstrating their efficacy against a range of cancer cell lines (Hafez & El-Gazzar, 2009).

Advanced Synthesis Techniques

Palladium-Catalyzed Synthesis : Reichelt et al. (2010) developed an efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines using a palladium-catalyzed chemoselective monoarylation of hydrazides, followed by dehydration under microwave irradiation, illustrating advanced techniques in the synthesis of these compounds (Reichelt, Falsey, Rzasa, Thiel, Achmatowicz, Larsen, & Zhang, 2010).

properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-9-10-7-3-2-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYXTVRNKAUFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650755
Record name 3-Methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

CAS RN

1031619-88-1
Record name 3-Methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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